molecular formula C12H13NO2 B8716339 2,4-Quinolinedione, 1,2,3,4-tetrahydro-1,3,3-trimethyl- CAS No. 32606-03-4

2,4-Quinolinedione, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

Cat. No.: B8716339
CAS No.: 32606-03-4
M. Wt: 203.24 g/mol
InChI Key: YZTMKCCMFARKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Quinolinedione, 1,2,3,4-tetrahydro-1,3,3-trimethyl- is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Quinolinedione, 1,2,3,4-tetrahydro-1,3,3-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Quinolinedione, 1,2,3,4-tetrahydro-1,3,3-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

32606-03-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1,3,3-trimethylquinoline-2,4-dione

InChI

InChI=1S/C12H13NO2/c1-12(2)10(14)8-6-4-5-7-9(8)13(3)11(12)15/h4-7H,1-3H3

InChI Key

YZTMKCCMFARKLV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N(C1=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (95% in mineral oil, 42 mg, 1.75 mmol) is added carefully to a solution of 3,3-dimethyl-1H-quinoline-2,4-dione (300 mg, 1.58 mmol) in anhydrous THF (10 mL) at 0° C. After 20 min, MeI (269 mg, 1.89 mmol) is added. The resulting mixture is stirred for overnight (˜16 h) at room temperature. Saturated NH4Cl solution is added, the mixture is extracted with ether (20 mL×3). The combined extracts are washed with brine, and dried over anhydrous Na2SO4. After concentration, the title compound is yielded (300 mg, 93% yield).
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
269 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

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